5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a fluorine atom, a nitro group, and an isopropyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the nitro group: Nitration of the pyrazole ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The isopropyl group can be introduced via an alkylation reaction using isopropyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Reduction of the nitro group: 5-fluoro-4-amino-1-(propan-2-yl)-1H-pyrazole.
Substitution of the fluorine atom: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use in drug discovery and development, particularly for its biological activity.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the fluorine atom might influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-nitro-1-(propan-2-yl)-1H-pyrazole: Lacks the fluorine atom.
5-fluoro-1-(propan-2-yl)-1H-pyrazole: Lacks the nitro group.
5-fluoro-4-nitro-1H-pyrazole: Lacks the isopropyl group.
Uniqueness
5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole is unique due to the combination of the fluorine, nitro, and isopropyl groups, which can influence its chemical reactivity, biological activity, and physical properties.
Biological Activity
5-Fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
The compound is characterized by the presence of fluorine and nitro groups, which enhance its reactivity and biological potential. Pyrazoles are known for their versatility in medicinal chemistry, often serving as scaffolds for drug development. The specific structure of this compound allows it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The fluorine and nitro substituents increase its binding affinity to these targets, leading to various pharmacological effects:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of several enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its effects against various pathogens:
Pathogen | Activity | Reference |
---|---|---|
Escherichia coli | Moderate inhibition | |
Staphylococcus aureus | Significant inhibition | |
Candida albicans | Antifungal activity observed |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been highlighted in several studies. It has been shown to reduce the production of pro-inflammatory cytokines:
Cytokine | Effect | IC50 (nM) |
---|---|---|
TNFα | Inhibition observed | 820 |
IL-6 | Reduced production | 820 |
These findings suggest that this compound may be a promising candidate for treating inflammatory conditions.
Anticancer Activity
The compound has also demonstrated potential anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest:
Cancer Cell Line | Effect | IC50 (µM) |
---|---|---|
SW1353 (chondrosarcoma) | Significant growth inhibition | 0.053 |
MCF7 (breast cancer) | Induction of apoptosis | 0.045 |
Case Studies
Several studies have explored the efficacy of this compound in vivo and in vitro:
- In Vivo Anti-inflammatory Study : A study demonstrated that administration of the compound significantly reduced inflammation in a rat model induced by carrageenan, with a notable decrease in paw edema compared to the control group .
- Anticancer Efficacy : In a xenograft model using human cancer cells, treatment with the compound led to reduced tumor growth and increased survival rates among treated subjects compared to untreated controls .
Properties
CAS No. |
1803599-46-3 |
---|---|
Molecular Formula |
C6H8FN3O2 |
Molecular Weight |
173.15 g/mol |
IUPAC Name |
5-fluoro-4-nitro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C6H8FN3O2/c1-4(2)9-6(7)5(3-8-9)10(11)12/h3-4H,1-2H3 |
InChI Key |
GUKWZDPFJCXMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.